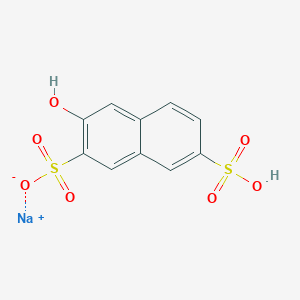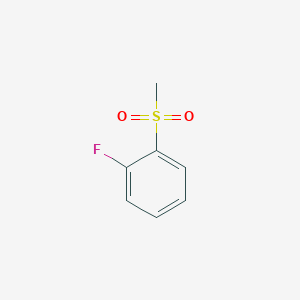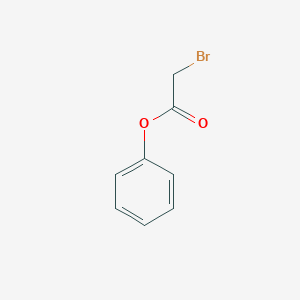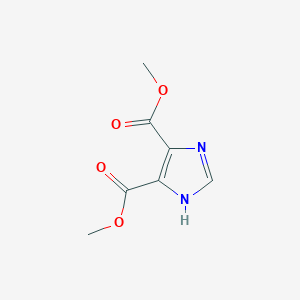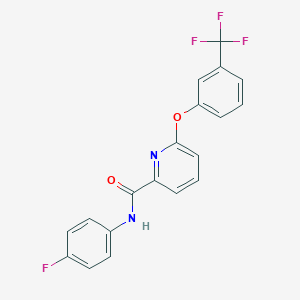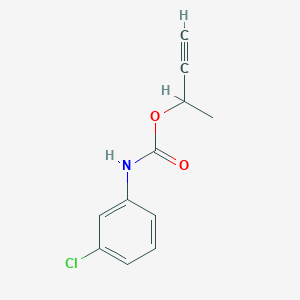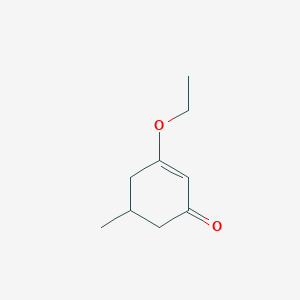![molecular formula C21H23NO3 B105253 Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate CAS No. 16833-17-3](/img/structure/B105253.png)
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a compound that is likely to be of interest due to its structural similarity to various compounds that have been synthesized and characterized in the literature. While the specific compound is not directly discussed in the provided papers, related compounds with methoxybenzylidene groups and butyl groups have been studied for their chemical and physical properties, as well as their potential applications in various fields such as liquid crystal technology and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino acids or other functional groups, as seen in the preparation of t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids . These methods involve the use of protecting groups to shield certain functionalities during the synthesis process. Similarly, the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, a compound with gastro- and colon-prokinetic activities, demonstrates the use of condensation reactions to combine protected intermediates . These methods could potentially be adapted for the synthesis of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate by selecting appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of compounds in the same family as Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate can be complex, with the potential for various phases and crystal structures. For example, 4-methoxybenzylidene-4'-n-butylaniline exhibits different liquid-crystalline phases and can be oriented in a magnetic field . Additionally, the crystal structure of related compounds has been determined using X-ray diffraction, which provides insights into the molecular conformation and potential interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involving methoxybenzylidene and butyl groups can be diverse. The synthesis of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine, for instance, involves the formation of a tridentate ONO ligation-core and exhibits specific intramolecular and intermolecular hydrogen bonding . These types of reactions and the resulting molecular interactions are crucial for understanding the reactivity and stability of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxybenzylidene and butyl groups can be influenced by their molecular structure. For example, the presence of liquid-crystalline phases suggests that such compounds may have applications in the field of materials science, particularly in the development of new liquid crystal displays . The crystal structures and hydrogen bonding patterns can also affect the melting points, solubility, and other physical properties .
科学的研究の応用
Molecular Ordering and Electric Field Effects
Research has shown that molecules like butyl 4-[(4-methoxybenzylidene)amino]cinnamate can exhibit directional preferences when subjected to electric fields. In particular, studies have revealed that in the smectic phase of certain cinnamate derivatives, molecules align parallel to AC electric fields and perpendicular to DC fields, a behavior attributed to the anisotropy of conductivity. This characteristic is significant for understanding the electro-optical properties of liquid crystals and could be applied in designing displays or optical devices (Carr, 1971).
Ferroelectric Properties in Liquid Crystals
A groundbreaking discovery in the field of liquid crystals is the ferroelectric behavior observed in chiral smectic C and H phases of compounds related to butyl 4-[(4-methoxybenzylidene)amino]cinnamate. This finding opens up new possibilities for the use of these materials in memory devices, displays, and other applications where ferroelectric properties are advantageous. The ability of these liquid crystals to retain a polarization state without a continuously applied field could revolutionize electronic and optical device technologies (Meyer, Liebert, Strzelecki, & Keller, 1975).
Liquid Crystalline Phase Behavior
Studies on butyl 4-[(4-methoxybenzylidene)amino]cinnamate and related compounds have contributed significantly to our understanding of liquid crystalline phase behavior. For example, investigations into the nematic-like flow behavior of non-steroid cholesteric mesophases have provided insights into the rheology of liquid crystals. Understanding the viscosity and flow properties of these materials is crucial for their application in liquid crystal displays and other technologies that rely on precise control over the orientation and movement of liquid crystal molecules (Friedman & Porter, 1975).
Molecular Modeling and Quantum Chemical Studies
Quantum mechanical studies and computer simulations have been employed to understand the molecular ordering in liquid crystals, including butyl 4-[(4-methoxybenzylidene)amino]cinnamate derivatives. These studies use methods like CNDO/2 for charge and dipole moment calculations, providing valuable insights into the intermolecular interactions that govern the liquid crystalline behavior. Such research aids in the development of molecular models for liquid crystals, contributing to the design of new materials with tailored electro-optical properties (Ojha, 2000).
Antioxidant Properties
Although not directly related to butyl 4-[(4-methoxybenzylidene)amino]cinnamate, research on derivatives of cinnamic acid, which share structural similarities, has shown antioxidant properties. These findings suggest potential applications in protecting against oxidative stress, which could have implications for pharmaceuticals and skincare products designed to combat aging and disease (Yang et al., 2018).
特性
IUPAC Name |
butyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3/b14-9+,22-16? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYZFOOJBHBNM-CIZPVDQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

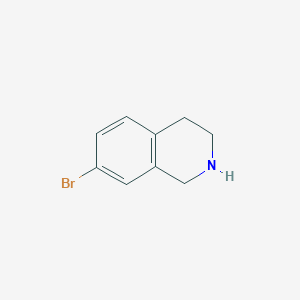
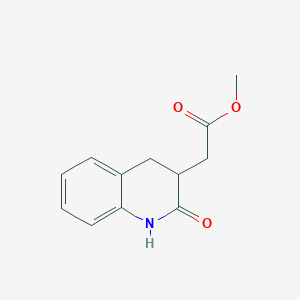
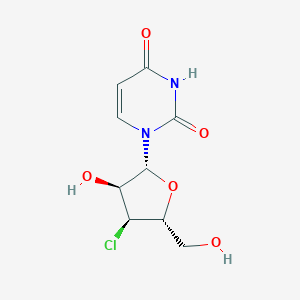
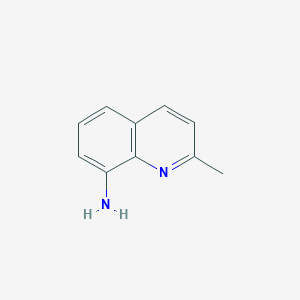
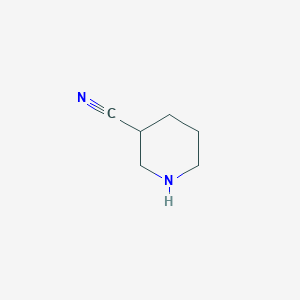

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
